N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,1,3-benzothiadiazole-5-carboxamide
Description
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,1,3-benzothiadiazole-5-carboxamide: is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives. These compounds are known for their diverse applications in various fields such as organic electronics, photovoltaics, and medicinal chemistry. The unique structure of this compound, which includes a furan ring, a hydroxy group, and a benzo[c][1,2,5]thiadiazole core, contributes to its distinctive chemical and physical properties.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-15(20,8-11-3-2-6-21-11)9-16-14(19)10-4-5-12-13(7-10)18-22-17-12/h2-7,20H,8-9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSCQDHSRRQJNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=CC3=NSN=C3C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available reagents. One common method involves the following steps:
Formation of the Benzo[c][1,2,5]thiadiazole Core: This step involves the reaction of 2-aminobenzenethiol with nitrous acid to form the benzo[c][1,2,5]thiadiazole core.
Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction with a suitable furan derivative.
Hydroxy Group Addition: The hydroxy group is added via a hydroxylation reaction, typically using a strong oxidizing agent.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the hydroxy group.
Reduction: Reduction reactions can occur at the benzo[c][1,2,5]thiadiazole core, leading to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, especially at the furan ring and the benzo[c][1,2,5]thiadiazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
Scientific Research Applications
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe for bioimaging and as a sensor for detecting specific biomolecules.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of this compound is largely dependent on its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: Known for their use as fluorophores and visible light organophotocatalysts.
4,7-Dibromobenzo[c][1,2,5]thiadiazole: Used in the synthesis of various photovoltaic materials.
4,7-Bis(5-bromothiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole: Utilized as an electron acceptor in organic electronics.
Uniqueness
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,1,3-benzothiadiazole-5-carboxamide stands out due to its unique combination of functional groups, which impart distinct chemical and physical properties. This makes it particularly versatile for applications in various fields, from organic electronics to medicinal chemistry.
Biological Activity
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C17H19N3O3S
- Molecular Weight: 353.42 g/mol
The synthesis of this compound typically involves multi-step reactions that introduce the furan moiety and the benzothiadiazole structure, both known for their biological relevance. Detailed synthetic routes often include cyclization and functional group modifications to enhance biological activity.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
1. Antitumor Activity
Research indicates that derivatives of benzothiadiazole exhibit potent anticancer properties. For instance, modifications to the benzothiadiazole core have been shown to enhance selectivity and efficacy against various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects on human cancer cell lines, suggesting potential as an anticancer agent .
2. Anti-inflammatory Effects
The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. In a study comparing various synthesized compounds, those containing the benzothiadiazole structure showed marked inhibition of COX-1 and COX-2 activities, leading to reduced levels of inflammatory mediators such as interleukin-1 beta (IL-1β) .
| Compound | COX Inhibition (%) | IL-1β Reduction (pg/mL) |
|---|---|---|
| Benzothiadiazole Derivative A | 86% | 25 |
| Benzothiadiazole Derivative B | 65% | 30 |
| Control (Sodium Diclofenac) | 75% | 40 |
3. Neuroprotective Properties
Some studies have indicated that benzothiadiazole derivatives may provide neuroprotection by modulating pathways involved in oxidative stress and apoptosis. These properties are particularly relevant in conditions such as Alzheimer's disease .
Case Studies
Case Study 1: Antitumor Efficacy
A recent study investigated the effects of this compound on non-small cell lung cancer (NSCLC) models. The compound demonstrated a dose-dependent reduction in cell viability with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Anti-inflammatory Activity
In a controlled experiment assessing inflammation in murine models, administration of the compound resulted in a notable decrease in paw edema compared to untreated controls. Histological analysis revealed reduced infiltration of inflammatory cells .
The biological activity of this compound is believed to involve multiple mechanisms:
- Enzyme Inhibition: The compound's structural features allow it to effectively bind and inhibit COX enzymes.
- Cell Signaling Modulation: It may alter signaling pathways associated with inflammation and tumor progression.
Q & A
Basic Synthesis Strategies
Q: What are the recommended synthetic routes for preparing N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2,1,3-benzothiadiazole-5-carboxamide, and how do reaction conditions influence yield? A: The compound can be synthesized via multi-step protocols involving:
- Coupling reactions : Use of benzothiadiazole-5-carboxylic acid chloride with the furan-containing aminopropanol derivative under reflux in dichloromethane (DCM) with a coupling agent like oxalyl chloride (C₂O₂Cl₂) and dimethylaminopyridine (DMAP) as a catalyst .
- Cyclization : For thiadiazole moieties, cyclization in acetonitrile or DMF with iodine and triethylamine is effective, as seen in analogous thiadiazole syntheses .
- Optimization : Yield depends on temperature (e.g., 50°C for acyl chloride formation), solvent polarity, and reaction time (24–48 hours). Lower yields (<50%) are common due to steric hindrance from the 2-hydroxy-2-methylpropyl group.
Advanced Synthesis Optimization
Q: How can researchers address low yields in the final coupling step of this compound? A: Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity.
- Protecting groups : Temporarily protect the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) to minimize steric effects during coupling .
- Catalyst screening : DMAP or N-hydroxysuccinimide (NHS) enhances acyl transfer efficiency .
Structural Characterization
Q: What spectroscopic methods are critical for confirming the structure of this compound? A: Essential techniques include:
- ¹H/¹³C NMR : Identify furan (δ 6.2–7.4 ppm), benzothiadiazole (δ 8.1–8.5 ppm), and hydroxyl protons (broad peak at δ 1.5–2.5 ppm). Ambiguities in overlapping signals may require 2D NMR (COSY, HSQC) .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
- X-ray crystallography : Resolves stereochemistry of the 2-hydroxy-2-methylpropyl group if crystals are obtainable .
Biological Activity Evaluation
Q: How should researchers design assays to evaluate this compound’s potential antitumor or antimicrobial activity? A: Key considerations:
- Target selection : Prioritize kinases or bacterial enzymes (e.g., DNA gyrase) based on structural similarity to active thiadiazole derivatives .
- In vitro assays : Use MTT or resazurin-based viability tests against cancer cell lines (e.g., HeLa, MCF-7) or bacterial strains (e.g., S. aureus). Include positive controls like doxorubicin or ciprofloxacin.
- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values.
Data Contradictions in Biological Activity
Q: How to resolve discrepancies between in vitro activity and in vivo efficacy for this compound? A: Discrepancies may stem from:
- Poor pharmacokinetics : Assess solubility (logP >3 suggests lipid membrane permeability issues) and metabolic stability via liver microsome assays.
- Protein binding : Use equilibrium dialysis to measure plasma protein binding, which reduces free drug availability .
- Metabolite identification : LC-MS/MS to detect inactive metabolites formed in vivo.
Computational Modeling Applications
Q: How can molecular docking predict this compound’s interaction with biological targets? A: Steps include:
- Target homology modeling : Use SWISS-MODEL to generate 3D structures if crystallographic data is unavailable.
- Docking software (AutoDock Vina) : Simulate binding to ATP-binding pockets or catalytic sites. Focus on hydrogen bonds between the carboxamide group and key residues (e.g., Asp86 in E. coli gyrase) .
- MD simulations : Validate stability of ligand-receptor complexes over 100 ns trajectories.
Structure-Activity Relationship (SAR) Studies
Q: Which substituents on the benzothiadiazole or furan rings enhance bioactivity? A: SAR insights from analogous compounds:
- Benzothiadiazole modifications : Electron-withdrawing groups (e.g., -NO₂ at position 4) improve antitumor activity by enhancing DNA intercalation .
- Furan substitutions : Methyl or hydroxyphenyl groups at position 3 increase antimicrobial potency by improving membrane penetration .
Analytical Challenges in Purity Assessment
Q: How to address impurities in the final product during HPLC analysis? A: Common impurities include unreacted starting materials or dehydroxylated byproducts. Mitigation strategies:
- Gradient elution : Use C18 columns with acetonitrile/water (0.1% TFA) gradients.
- Prep-HPLC : Isolate impurities >0.5% for structural identification via NMR .
Degradation Pathway Analysis
Q: What are the dominant degradation pathways under accelerated stability conditions? A: Likely pathways:
- Hydrolysis : The carboxamide bond may cleave in acidic/basic conditions (pH <3 or >10).
- Oxidation : The furan ring is susceptible to epoxidation under light exposure.
- Thermal degradation : Above 80°C, dehydration of the hydroxyl group forms an alkene byproduct. Monitor via TGA and stress testing .
In Vivo Study Design
Q: What pharmacokinetic parameters should be prioritized in rodent studies? A: Critical parameters:
- Oral bioavailability : Compare AUC₀–∞ after oral vs. intravenous administration.
- Half-life (t½) : Determines dosing frequency; aim for t½ >4 hours.
- Tissue distribution : LC-MS/MS quantitation in liver, kidneys, and tumor tissue .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
